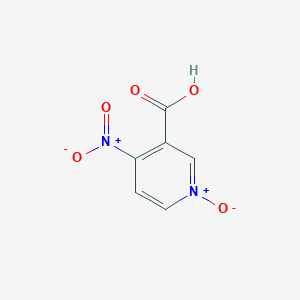

4-Nitronicotinic acid N-oxide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-nitro-1-oxidopyridin-1-ium-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-6(10)4-3-7(11)2-1-5(4)8(12)13/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLXIYDCLHUDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N+](=CC(=C1[N+](=O)[O-])C(=O)O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00287511 | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078-05-3 | |

| Record name | 1078-05-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51401 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitronicotinic acid N-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00287511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 4 Nitronicotinic Acid N Oxide

Advanced Synthetic Routes to 4-Nitronicotinic Acid N-Oxide

The preparation of this compound can be approached through two primary strategic disconnections: nitration of a pre-formed N-oxide or N-oxidation of a pre-nitrated nicotinic acid derivative. Each approach presents unique challenges and requires specific methodologies to achieve the desired product with high selectivity and yield.

The direct nitration of nicotinic acid N-oxide is a challenging transformation. The N-oxide group is strongly activating and directs electrophiles to the 4-position (γ-position); however, the carboxylic acid group is deactivating. The regioselectivity of the nitration of pyridine-N-oxide itself is known to strongly favor the 4-position researchgate.net.

A common and effective method for the nitration of pyridine-N-oxide to yield 4-nitropyridine-N-oxide involves the use of a mixture of fuming nitric acid and concentrated sulfuric acid. oc-praktikum.de The reaction typically requires heating to elevated temperatures (e.g., 125-130°C) for several hours to proceed to completion. oc-praktikum.de The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Despite the activating nature of the N-oxide, studies have shown that nicotinic acid 1-oxide can be resistant to γ-nitration under certain conditions. jst.go.jp This highlights the deactivating influence of the carboxyl group. To overcome this, forcing conditions are often necessary.

| Reagent System | Temperature | Typical Reaction Time | Outcome |

| Fuming HNO₃ / Conc. H₂SO₄ | 125-130°C | 3 hours | Successful formation of 4-nitro derivative oc-praktikum.de |

| N-nitropyridinium tetrafluoroborate | Room Temperature | Not specified | Nicotinic acid 1-oxide resisted γ-nitration jst.go.jp |

Advanced strategies to enhance regioselectivity in the nitration of aromatic compounds involve the use of solid acid catalysts, such as zeolites. google.comgoogle.com These materials can offer shape selectivity, favoring the formation of the para-isomer due to steric constraints within the catalyst's pores. While specific applications to nicotinic acid N-oxide are not extensively detailed, this approach represents a potential avenue for achieving high 4-position selectivity under potentially milder conditions than mixed-acid systems. google.comgoogle.com

An alternative synthetic route involves the N-oxidation of 4-nitronicotinic acid. This pathway avoids the challenges of regioselective nitration on the N-oxide ring. The N-oxidation of pyridines is a common transformation, typically achieved using peroxy acids. The reactivity of the pyridine (B92270) nitrogen is influenced by the electronic nature of the ring substituents. The presence of the electron-withdrawing nitro and carboxylic acid groups makes the nitrogen atom less nucleophilic, thus requiring potent oxidizing agents.

Commonly employed reagents for N-oxidation include hydrogen peroxide in acetic acid, or more potent reagents like meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com The choice of oxidant and reaction conditions must be carefully selected to avoid unwanted side reactions.

| Oxidizing Agent | Solvent | Key Features |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid | Common, cost-effective system. |

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, Chloroform | Highly effective, operates under mild conditions. mdpi.com |

| Peroxomonosulfate (PMS) | Aqueous buffers | Effective for oxidizing nicotinic acid. scribd.comresearchgate.net |

The synthesis of this compound via this route allows for the unambiguous placement of the nitro group prior to the N-oxide formation, thereby ensuring the desired isomer is obtained.

The application of biocatalysis to the synthesis of nitroaromatic compounds is an emerging field driven by the demand for more sustainable and selective chemical processes. researchgate.net While specific enzymatic methods for the direct synthesis of this compound are not yet established, existing research provides a foundation for potential future developments.

Enzymatic strategies could theoretically target either the nitration or the N-oxidation step:

Biocatalytic Nitration: Enzymes such as peroxidases and N-oxygenases have the potential to catalyze nitration reactions under mild, aqueous conditions. researchgate.net However, controlling the regioselectivity on a substituted pyridine ring like nicotinic acid N-oxide remains a significant challenge. Industrial nitration processes are known for their harsh conditions and environmental impact, making biocatalytic alternatives highly desirable. ufl.edu

Biocatalytic N-Oxidation: Monooxygenases are known to catalyze the oxidation of nitrogen atoms in various heterocyclic compounds. A hypothetical chemoenzymatic route could involve the chemical synthesis of 4-nitronicotinic acid followed by a selective enzymatic N-oxidation.

Currently, the development of biocatalytic routes for such specific, functionalized molecules is in its infancy. Key challenges include enzyme discovery, protein engineering to achieve desired substrate specificity and regioselectivity, and process optimization for industrial scale-up. researchgate.netufl.edu

Mechanistic Investigations of this compound Formation

Understanding the mechanisms underlying the formation of this compound is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. This involves examining the kinetics and thermodynamics of the key reaction steps and the specific roles of the reagents and catalysts employed.

The N-oxidation of nicotinic acid derivatives has been the subject of kinetic studies, providing insight into the reaction mechanism. The oxidation of nicotinic acid by peroxomonosulfate (PMS) in acidic aqueous medium has been shown to be a second-order reaction, with first-order dependence on the concentrations of both nicotinic acid and the oxidant. scribd.comresearchgate.net

The rate law can be expressed as: Rate = k[Nicotinic Acid][PMS]

Kinetic studies of similar systems, such as the oxidation of nicotinic acid by permanganate, also reveal a complex dependence on factors like pH. zenodo.org The reaction rate is influenced by the protonation state of the nicotinic acid.

The choice of catalysts and reagents is paramount in directing the synthesis towards the desired this compound product.

In Regioselective Nitration:

Sulfuric Acid: In the classic mixed-acid nitration, concentrated sulfuric acid is not merely a solvent but a crucial catalyst. It facilitates the formation of the nitronium ion (NO₂⁺), the active electrophile, by protonating nitric acid. This increases the rate and efficiency of the nitration process.

Zeolites: In more advanced methods, solid acid catalysts like zeolites can play a significant role in directing regioselectivity. google.com Their defined pore structures can create a shape-selective environment, sterically hindering the approach of the nitrating agent to the positions adjacent to existing substituents and favoring substitution at the less hindered 4-position. This offers a pathway to high para-selectivity in aromatic nitrations. google.comgoogle.com

In N-Oxidation:

Peroxy Acids: Reagents like m-CPBA or the hydrogen peroxide/acetic acid system are the primary reagents for N-oxidation. Their efficacy is based on their ability to deliver an electrophilic oxygen atom to the nucleophilic pyridine nitrogen. The strength of the peroxy acid required is dictated by the nucleophilicity of the nitrogen, which is reduced by the electron-withdrawing groups on the 4-nitronicotinic acid precursor.

By carefully selecting the synthetic strategy and the corresponding reagents and catalysts, the synthesis of this compound can be effectively controlled to favor high yield and isomeric purity.

Derivatization Strategies and Functionalization of this compound

This compound is a versatile heterocyclic compound that presents multiple avenues for chemical modification. The presence of three distinct functional groups—the pyridine N-oxide, the nitro group, and the carboxylic acid—allows for a range of derivatization strategies. These modifications are crucial for the synthesis of more complex molecules and for tailoring the compound's properties for various applications in medicinal chemistry and materials science. The reactivity of the pyridine ring is significantly influenced by the electronic effects of its substituents, making each functionalization pathway unique.

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring of this compound is heavily deactivated towards electrophilic aromatic substitution. This is due to the strong electron-withdrawing nature of both the nitro group and the N-oxide functionality. The N-oxide group, while being ortho-, para-directing, is not sufficiently activating to overcome the deactivating effect of the nitro group and the inherent electron deficiency of the pyridine ring. Similarly, the nitro group is a powerful deactivating group and a meta-director.

Consequently, further electrophilic substitution reactions such as nitration, halogenation, sulfonation, or Friedel-Crafts reactions on the this compound ring are generally not feasible under standard conditions. Attempts to force such reactions would likely require harsh conditions that could lead to decomposition of the starting material. Therefore, functionalization of the pyridine ring is typically achieved through other means, such as nucleophilic substitution or by modifying the existing substituents.

Nucleophilic Displacement Reactions of the Nitro Group

The nitro group at the 4-position of the pyridine N-oxide ring is an excellent leaving group and strongly activates the ring for nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide variety of nucleophiles at this position. The N-oxide and the carboxylic acid group (or its derivatives) further enhance the electrophilicity of the C4 position, making these displacement reactions efficient.

A study on 4-nitro-3-pyridinecarboxanilide 1-oxide, a derivative of this compound, demonstrated the successful substitution of the nitro group by various nucleophiles. cas.cz These reactions typically proceed under mild conditions, often at room temperature, and with high conversion rates. cas.cz

Table 1: Nucleophilic Displacement Reactions of a this compound Derivative

| Nucleophile | Reagent | Product |

|---|---|---|

| Hydroxide | H₂O | 4-Hydroxy-3-pyridinecarboxanilide 1-oxide |

| Chloride | HCl | 4-Chloro-3-pyridinecarboxanilide 1-oxide |

| Methoxide (B1231860) | Sodium methoxide in methanol | 4-Methoxy-3-pyridinecarboxanilide 1-oxide |

| Ethoxide | Sodium ethoxide in ethanol | 4-Ethoxy-3-pyridinecarboxanilide 1-oxide |

| Dimethylamine | Dimethylamine | 4-Dimethylamino-3-pyridinecarboxanilide 1-oxide |

These examples highlight the broad scope of nucleophiles that can be employed, including oxygen-based, halogen-based, and nitrogen-based nucleophiles. This strategy provides a powerful tool for introducing diverse functional groups at the 4-position of the nicotinic acid N-oxide scaffold.

Modifications of the Carboxylic Acid Moiety

The carboxylic acid group of this compound can undergo a variety of standard transformations, providing another handle for derivatization. These modifications can be used to introduce different functional groups, alter the molecule's polarity, or prepare it for subsequent coupling reactions.

Esterification: The carboxylic acid can be readily converted to its corresponding esters. For instance, treatment of 4-nitronicotinic acid 1-oxide with diazomethane (B1218177) yields the methyl ester in good yield. cas.cz Standard acid-catalyzed esterification with other alcohols is also a viable method.

Amide Formation: The formation of amides is another common modification. 4-Nitronicotinic acid 1-oxide can be converted to its corresponding amide through the use of an active ester intermediate with 1-hydroxybenzotriazole (B26582). cas.cz This method allows for the coupling of the carboxylic acid with a wide range of primary and secondary amines.

Table 2: Modifications of the Carboxylic Acid Moiety of this compound

| Reaction | Reagents | Product |

|---|---|---|

| Esterification | Diazomethane | Methyl 4-nitronicotinate N-oxide |

| Amide Formation | 1-Hydroxybenzotriazole, Amine | 4-Nitronicotinamide N-oxide derivative |

Other potential modifications of the carboxylic acid group, based on general organic synthesis principles, include its reduction to a primary alcohol or its conversion to an acid chloride, which can then be used to react with a broader range of nucleophiles.

Coupling Reactions for Complex Molecule Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. While this compound itself is not a direct substrate for these reactions, its derivatives, particularly the 4-halo derivatives, are excellent coupling partners. The 4-chloro or 4-bromo derivatives can be readily prepared from this compound via nucleophilic displacement of the nitro group, as described in section 2.3.2.

Once the 4-halo derivative is obtained, it can participate in a variety of coupling reactions to build more complex molecular architectures.

Suzuki Coupling: The Suzuki coupling reaction involves the coupling of an organoboron compound with a halide. A 4-halonicotinic acid N-oxide derivative could be coupled with various aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives.

Heck Coupling: The Heck reaction couples an unsaturated halide with an alkene. This would allow for the introduction of alkenyl substituents at the 4-position of the nicotinic acid N-oxide ring.

Sonogashira Coupling: The Sonogashira coupling reaction involves the coupling of a terminal alkyne with a halide. This would enable the introduction of alkynyl moieties, which are valuable functional groups for further transformations.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. This provides an alternative route to the 4-amino derivatives, complementing the direct nucleophilic displacement of the nitro group.

Table 3: Potential Coupling Reactions of 4-Halo-Nicotinic Acid N-Oxide Derivatives

| Coupling Reaction | Coupling Partner | Resulting Linkage |

|---|---|---|

| Suzuki Coupling | R-B(OH)₂ | C-C (Aryl or Vinyl) |

| Heck Coupling | Alkene | C-C (Alkenyl) |

| Sonogashira Coupling | Terminal Alkyne | C-C (Alkynyl) |

| Buchwald-Hartwig Amination | R₂NH | C-N |

These coupling strategies significantly expand the synthetic utility of this compound, allowing for its incorporation into a wide array of complex molecular structures for various scientific and technological applications.

Advanced Spectroscopic and Analytical Characterization Techniques

High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy, providing critical confirmation of its chemical formula. For 4-nitronicotinic acid N-oxide, HRMS would yield a highly precise mass measurement of the molecular ion. The theoretical exact mass of this compound (C₆H₄N₂O₅) is 184.0120 g/mol .

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the detailed structure of organic molecules in solution and the solid state.

¹H NMR and ¹³C NMR Chemical Shift Analysis

While a dedicated NMR analysis for this compound is not explicitly detailed in the available literature, extensive NMR data has been reported for its anilide derivative, 4-nitro-3-pyridinecarboxanilide 1-oxide. cas.cz This data provides a strong basis for predicting the spectral characteristics of the parent acid.

The ¹H NMR spectrum of 4-nitro-3-pyridinecarboxanilide 1-oxide shows distinct signals for the pyridine (B92270) ring protons. These chemical shifts are influenced by the electronic effects of the nitro group, the N-oxide, and the anilide substituent. cas.cz It is observed that the proton signals of the pyridine oxide ring are linearly dependent on the Hammett substituent constants, indicating a clear electronic communication across the ring system. cas.cz

Similarly, the ¹³C NMR spectrum of 4-nitro-3-pyridinecarboxanilide 1-oxide reveals the chemical shifts of all carbon atoms in the molecule. The carbon atoms of the pyridine ring, particularly those in proximity to the nitro and N-oxide groups, exhibit characteristic downfield shifts due to the electron-withdrawing nature of these functionalities. cas.cz

Based on this data, the expected ¹H and ¹³C NMR chemical shifts for this compound can be extrapolated, providing a valuable reference for its identification and characterization.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Predicted values based on data for 4-nitro-3-pyridinecarboxanilide 1-oxide cas.cz)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | ~8.5 - 9.0 | - |

| H-5 | ~7.8 - 8.2 | - |

| H-6 | ~8.2 - 8.6 | - |

| C-2 | - | ~140 - 145 |

| C-3 | - | ~130 - 135 |

| C-4 | - | ~150 - 155 |

| C-5 | - | ~125 - 130 |

| C-6 | - | ~135 - 140 |

| COOH | ~10 - 13 (broad) | ~165 - 170 |

Note: These are estimated ranges and the actual values may vary depending on the solvent and other experimental conditions.

2D NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy) would reveal the coupling relationships between adjacent protons in the pyridine ring of this compound, helping to definitively assign the signals for H-2, H-5, and H-6.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon to which it is directly attached. This would allow for the unambiguous assignment of the ¹³C signals for the protonated carbons of the pyridine ring.

HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying the quaternary carbons, such as C-3 and C-4, by observing their correlations with the ring protons. It would also confirm the position of the carboxylic acid group by showing a correlation between the ring protons and the carboxyl carbon.

While specific 2D NMR spectra for this compound are not available, the application of these techniques is standard practice for the structural confirmation of such molecules.

Solid-State NMR for Crystalline Forms

Solid-state NMR (ssNMR) provides valuable information about the structure and dynamics of molecules in their crystalline state. For this compound, ssNMR could be used to study polymorphism, identify different crystalline forms, and understand intermolecular interactions, such as hydrogen bonding involving the carboxylic acid and N-oxide groups, in the solid state. The chemical shifts in the solid state can differ from those in solution due to packing effects and the absence of solvent interactions.

Infrared and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint that is characteristic of its structure and bonding.

IR and Raman spectra of nicotinic acid and its N-oxide have been studied, and the vibrational modes have been assigned with the aid of theoretical calculations. researchgate.net For this compound, the introduction of the nitro group would lead to characteristic vibrational bands.

The IR spectra of anilide derivatives of this compound have been reported, showing characteristic absorptions for the N-O stretching, C=O stretching of the amide, and the symmetric and asymmetric stretching of the nitro group. cas.cz

Table 2: Characteristic Infrared Absorption Frequencies for this compound Derivatives (Data from Pohl, R. et al., 1995 cas.cz)

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) |

| N-O | Stretching | ~1250 - 1300 |

| C=O (Carboxylic Acid) | Stretching | ~1700 - 1730 |

| NO₂ | Asymmetric Stretching | ~1530 - 1560 |

| NO₂ | Symmetric Stretching | ~1340 - 1360 |

| Aromatic C=C | Stretching | ~1400 - 1600 |

| O-H (Carboxylic Acid) | Stretching (broad) | ~2500 - 3300 |

Raman spectroscopy would provide complementary information, particularly for the symmetric vibrations of the nitro group and the skeletal vibrations of the pyridine ring, which are often strong in Raman spectra.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise bond lengths, bond angles, and details of the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the crystal packing.

While a crystal structure for this compound itself has not been reported, the crystal structure of a complex formed between 4-nitropyridine (B72724) N-oxide and 3-aminobenzoic acid has been determined. researchgate.netunal.edu.co This study reveals a strong hydrogen bond between the N-oxide group and the carboxylic acid group of the co-crystallized molecule. This suggests that in the crystalline form of this compound, strong intermolecular hydrogen bonds between the carboxylic acid and N-oxide moieties of adjacent molecules would be a dominant feature of the crystal packing. These interactions could lead to the formation of supramolecular structures such as dimers or extended chains.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Analysis of Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. wikipedia.org Among these, Electronic Circular Dichroism (ECD) spectroscopy is a powerful tool for the stereochemical analysis of chiral derivatives of "this compound." ECD measures the difference in absorption of left and right circularly polarized light as a function of wavelength, providing information about the absolute configuration and conformation of chiral molecules in solution. wikipedia.orgresearchgate.net

The ECD spectrum is highly sensitive to the spatial arrangement of atoms in a molecule. Therefore, it can be used to distinguish between enantiomers, which have mirror-image ECD spectra, and to determine the absolute configuration of a chiral center by comparing experimental spectra with those predicted by quantum chemical calculations. researchgate.net

For chiral derivatives of "this compound," which are aromatic nitro compounds, the accurate prediction of ECD spectra requires careful consideration of the computational methodology. The presence of the nitro group can significantly influence the electronic transitions and, consequently, the ECD spectrum. mzk.cz Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed computational method for predicting ECD spectra. dntb.gov.ua However, the choice of the functional and basis set is critical for obtaining reliable results, especially for molecules with charge-transfer characteristics, which are common in aromatic nitro compounds. mzk.czresearchgate.net

Research on other chiral aromatic nitro compounds has shown that range-separated functionals, such as CAM-B3LYP, often provide more accurate predictions of ECD spectra compared to more conventional functionals like B3LYP. researchgate.netmzk.cz This is attributed to the better description of long-range interactions and charge-transfer excited states by CAM-B3LYP. mzk.cz Fragment population analysis can be employed to understand the contributions of different parts of the molecule, including the nitro group, to the electronic transitions observed in the ECD spectrum. mzk.cz

A hypothetical study on a chiral derivative of "this compound" would involve the synthesis of the chiral molecule, followed by the measurement of its experimental ECD spectrum. The next step would be to perform TD-DFT calculations of the ECD spectra for different possible stereoisomers using various functionals. By comparing the calculated spectra with the experimental one, the absolute configuration of the synthesized derivative could be confidently assigned.

The table below illustrates a comparative analysis of computational methods for predicting ECD spectra of a model chiral aromatic nitro compound, highlighting the differences in performance between B3LYP and CAM-B3LYP functionals.

| Computational Method | Key Strengths | Key Limitations for Aromatic Nitro Compounds | Predicted λmax (nm) for a Major Transition | Predicted Rotatory Strength (R) |

| TD-DFT with B3LYP functional | Widely used, generally good for many organic molecules. researchgate.net | May fail to accurately predict spectra for molecules with significant charge transfer character, such as aromatic nitro compounds. researchgate.netmzk.cz | 290 | +15.2 |

| TD-DFT with CAM-B3LYP functional | Better description of long-range corrections and charge-transfer states. mzk.czdntb.gov.ua | More computationally expensive than B3LYP. | 310 | +22.5 |

Note: The data in this table is illustrative and based on findings for structurally related chiral aromatic nitro compounds. It serves to demonstrate the methodological considerations for analyzing derivatives of "this compound." mzk.cz

Theoretical and Computational Chemistry of 4 Nitronicotinic Acid N Oxide

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule. For 4-Nitronicotinic acid N-oxide, methods like Density Functional Theory (DFT) are employed to determine its optimized geometry and electronic properties. arxiv.org Studies on analogous compounds, such as 4-nitropyridine (B72724) N-oxide and 4-nitropicolinic acid, have demonstrated that DFT, particularly with the B3LYP functional, provides reliable results that correlate well with experimental data. psu.edunih.gov These calculations form the basis for analyzing molecular orbitals, charge distribution, and electrostatic potential.

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and electronic properties of a molecule. irjweb.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich N-oxide group and the pyridine (B92270) ring, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the aromatic ring. researchgate.net This distribution facilitates intramolecular charge transfer from the N-oxide moiety to the nitro group upon electronic excitation. researchgate.net The HOMO-LUMO energy gap can be calculated to predict the molecule's reactivity. nih.gov

Table 1: Illustrative Frontier Orbital Energies Calculated via DFT This table presents hypothetical data for this compound based on findings for structurally similar compounds like 4-nitropicolinic acid to illustrate the expected values.

| Parameter | Energy (eV) | Description |

| EHOMO | -7.5 | Energy of the Highest Occupied Molecular Orbital; related to ionization potential. |

| ELUMO | -3.3 | Energy of the Lowest Unoccupied Molecular Orbital; related to electron affinity. |

| Energy Gap (ΔE) | 4.2 | ELUMO - EHOMO; indicates chemical reactivity and stability. researchgate.net |

The data is illustrative and intended to represent typical values obtained from DFT calculations.

The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Quantum chemical calculations can generate a Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution. nih.gov The MEP map uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive electrostatic potential (electron-poor, prone to nucleophilic attack). irjweb.comwuxibiology.com

In this compound, the oxygen atoms of the nitro and N-oxide groups are expected to be regions of high negative potential (typically colored red or yellow), making them sites for electrophilic interaction. Conversely, the hydrogen atom of the carboxylic acid group and the carbon atoms adjacent to the electron-withdrawing groups are likely to exhibit positive potential (colored blue), indicating them as potential sites for nucleophilic attack. nih.govtntech.edu Analysis of the charge distribution helps in understanding intermolecular interactions such as hydrogen bonding. saskoer.ca

Molecular Dynamics Simulations for Conformational Landscape and Interactions

While quantum chemical calculations provide insight into the static electronic structure, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. nih.govnih.gov MD simulations model the movements of atoms and molecules based on classical mechanics, allowing for the exploration of the conformational landscape and intermolecular interactions. arxiv.org

For this compound, MD simulations can be used to study the rotational freedom of the carboxylic acid and nitro groups around their respective single bonds connecting them to the pyridine ring. This analysis reveals the most stable conformations and the energy barriers between them. Furthermore, by simulating the molecule in a solvent, such as water, MD can provide detailed information about solvation processes and the formation of hydrogen bonds between the solute and solvent molecules. nih.gov These simulations are crucial for understanding how the molecule behaves in a realistic chemical environment.

Table 2: Typical Parameters for a Molecular Dynamics Simulation This table outlines the general setup for an MD simulation to study a molecule like this compound in a solvent.

| Parameter | Specification | Purpose |

| Force Field | AMBER, GAFF | Defines the potential energy function for atoms and bonds. nih.gov |

| Solvent Model | TIP3P Water | Explicitly models the solvent environment. |

| Ensemble | NVT, NPT | Controls thermodynamic variables like temperature and pressure. nih.gov |

| Simulation Time | Nanoseconds (ns) | Duration of the simulation to observe dynamic events. |

| Time Step | 1-2 Femtoseconds (fs) | Integration step for the equations of motion. nih.gov |

| Analysis | RMSD, Hydrogen Bonds | Metrics used to analyze conformational stability and interactions. |

Prediction of Reactivity and Reaction Pathways through Computational Modeling

Computational modeling is a valuable tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. By utilizing data from electronic structure calculations, it is possible to identify the most likely sites for chemical reactions.

Frontier Molecular Orbital (FMO) theory suggests that chemical reactions involve the interaction between the HOMO of a nucleophile and the LUMO of an electrophile. wuxibiology.com For this compound, the LUMO's localization on the nitro-substituted ring indicates that nucleophilic aromatic substitution is a possible reaction pathway. wuxibiology.com Furthermore, local reactivity descriptors, such as Fukui functions derived from DFT, can precisely pinpoint the atoms most susceptible to nucleophilic or electrophilic attack. nih.gov Computational models can also be used to calculate the activation energies of proposed reaction mechanisms, thereby determining the most favorable kinetic pathway.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate a molecule's chemical structure with its biological or chemical activity. nih.gov Computational approaches to SAR are instrumental in fields like drug design, as they can predict the activity of novel compounds before they are synthesized. researchgate.net

For this compound and its derivatives, computational SAR would involve calculating a range of molecular descriptors for each compound. These descriptors can include electronic properties (e.g., HOMO-LUMO gap, dipole moment), steric properties (e.g., molecular volume), and thermodynamic properties (e.g., solvation energy). nih.gov These calculated values are then correlated with experimentally measured activities using statistical methods like Quantitative Structure-Activity Relationship (QSAR) modeling. This approach can identify the key molecular features responsible for a desired activity, guiding the design of more potent and selective compounds. doi.org For nitrogen-containing heterocyclic compounds, SAR studies have been crucial in developing new therapeutic agents. nih.gov

Role of 4 Nitronicotinic Acid N Oxide in Advanced Organic Synthesis

Utilization as a Building Block in Heterocyclic Synthesis

4-Nitronicotinic acid N-oxide is a versatile building block in organic synthesis due to its unique combination of functional groups: a pyridine (B92270) ring, a nitro group, and an N-oxide functionality. This arrangement of functional groups imparts specific reactivity that is highly valuable for the synthesis of substituted pyridine derivatives.

One key reaction is the reduction of the nitro group. For instance, 4-nitropicolinic acid N-oxide, a closely related compound, can be reduced to 4-aminopicolinic acid via catalytic hydrogenation. This transformation is significant as aminopyridine carboxylic acids are important ligands and synthetic intermediates.

Furthermore, the nitro group in 4-nitropyridine-N-oxide can be readily displaced by various nucleophiles, providing a pathway to a wide range of 4-substituted pyridine-N-oxides. These N-oxides can then be deoxygenated to the corresponding pyridine derivatives. This reactivity makes this compound a potential precursor for a variety of substituted nicotinic acid derivatives, which are important in medicinal chemistry.

While direct examples of using this compound to construct fused heterocyclic systems were not prominent in the surveyed literature, its demonstrated reactivity through nucleophilic substitution and functional group transformations underscores its potential as a foundational molecule for more complex heterocyclic structures. The presence of the carboxylic acid group offers a handle for further synthetic manipulations, including amide bond formation and cyclization reactions.

Precursor in the Synthesis of Biologically Active Molecules

This compound serves as a key starting material in the synthesis of specific biologically active molecules. A notable example is its use in the preparation of 4-nitro and 5-nitro derivatives of N-(2-nitroxyethyl)nicotinamide, which has been investigated as a new antianginal drug.

In a synthetic study, 4-nitronicotinic acid 1-oxide was successfully converted to its corresponding methyl ester and amide. These intermediates were then deoxygenated to yield the 4-nitro nicotinamide (B372718) derivatives. This synthetic route highlights the utility of this compound as a precursor for pharmacologically relevant compounds.

The following table outlines the key steps in the synthesis of N-(2-aminoethyl)-4-nitronicotinamide from this compound:

| Step | Reactant | Reagent/Condition | Product |

| 1 | This compound | 1-hydroxybenzotriazole (B26582), then N-(2-aminoethyl)acetamide | N-(2-acetamidoethyl)-4-nitronicotinamide N-oxide |

| 2 | N-(2-acetamidoethyl)-4-nitronicotinamide N-oxide | Phosphoryl bromide | N-(2-acetamidoethyl)-4-nitronicotinamide |

| 3 | N-(2-acetamidoethyl)-4-nitronicotinamide | Acid hydrolysis | N-(2-aminoethyl)-4-nitronicotinamide |

Applications in Medicinal Chemistry Intermediate Synthesis

The utility of this compound extends to its role as a crucial intermediate in the synthesis of compounds for medicinal chemistry applications. Its structural features allow for the introduction of various functionalities, leading to the generation of diverse molecular scaffolds for drug discovery.

A significant application is the synthesis of 4-aminonicotinic acid and its derivatives. 4-Aminonicotinic acid is a key synthetic intermediate for therapeutic drugs targeting cardiovascular and cerebrovascular diseases. The synthesis of 4-aminonicotinic acid can be achieved from this compound through the reduction of the nitro group and deoxygenation of the N-oxide.

The general transformation is depicted in the following reaction scheme:

This compound → 4-Aminonicotinic acid

This transformation underscores the importance of this compound as a readily available starting material for accessing more complex and medicinally relevant pyridine derivatives. The resulting 4-aminonicotinic acid can be further modified to produce a wide array of pharmaceutical compounds.

Participation in Green Chemistry Methodologies

Currently, there is limited specific information available in the public domain detailing the direct application of this compound in established green chemistry methodologies. While the principles of green chemistry, such as the use of catalytic reagents and solvent-free conditions, are broadly applicable to organic synthesis, specific studies focusing on this compound within this context are not widely reported.

However, some related transformations suggest potential avenues for greener synthetic routes. For instance, the catalytic transfer hydrogenation of nitroarenes is a well-established green method for the synthesis of anilines. This methodology could potentially be adapted for the reduction of the nitro group in this compound, offering a more environmentally benign alternative to traditional reduction methods that use stoichiometric and often hazardous reagents.

Similarly, the deoxygenation of N-oxides can be achieved using greener catalytic systems. Research into the application of such catalytic deoxygenation methods to this compound could lead to more sustainable synthetic processes.

Further research is needed to explore and develop specific green chemistry protocols that utilize this compound, which would enhance its utility and align its application with the principles of sustainable chemistry.

Mechanistic Insights into Biological and Pharmacological Activity of 4 Nitronicotinic Acid N Oxide Derivatives

Ligand-Receptor Interaction Studies

Detailed ligand-receptor interaction studies for 4-nitronicotinic acid N-oxide derivatives are not yet widely published. However, computational and experimental studies on related N-oxide compounds provide a framework for understanding these potential interactions.

The interaction of 4-nitropyridine-N-oxide with the LasR receptor of P. aeruginosa is a key example. acs.orgnih.gov Molecular docking studies could elucidate the specific binding site and the nature of the interactions, which are likely to involve hydrogen bonding and hydrophobic interactions with amino acid residues in the active site of the receptor. The N-oxide and nitro groups, being highly polar, are expected to play a crucial role in forming hydrogen bonds. acs.org

The high polarity of the N-oxide group and its ability to act as both a charge donor and acceptor are significant for its interaction with biological macromolecules. nih.gov These properties facilitate the formation of hydrogen bonds and other electrostatic interactions, which are fundamental to ligand-receptor binding. chempanda.com

For hypoxia-activated prodrugs, the initial interaction is with reductive enzymes like cytochrome P450 oxidoreductases. The efficiency of this interaction and the subsequent reduction of the nitro group are critical for the activation of the cytotoxic agent. The electronic properties of the this compound scaffold, influenced by the electron-withdrawing nitro group and the N-oxide moiety, would govern its redox potential and susceptibility to enzymatic reduction.

Mechanistic Basis of Pharmacological Effects

The pharmacological effects of this compound derivatives are rooted in their chemical structure and the subsequent biochemical reactions they undergo within biological systems.

A central mechanism for many nitro-containing compounds is their ability to undergo redox cycling . The nitro group can be reduced to a nitro radical anion, which can then be re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) radicals. This process can lead to oxidative stress and cellular damage, which is a plausible mechanism for their antimicrobial and cytotoxic activities. nih.gov The N-oxide functionality can also participate in redox reactions, potentially acting as an electron shuttle. nih.gov

The inhibition of Na+,K+-ATPase by compounds like 4-nitropyridine (B72724) N-oxide disrupts the cellular ion balance, leading to a cascade of downstream effects that can influence various cellular processes, including cell signaling and transport. lookchem.com

As quorum sensing inhibitors , these derivatives can disrupt bacterial communication, leading to the attenuation of virulence factor production and biofilm formation. This is a significant advantage as it may exert less selective pressure for the development of resistance compared to traditional bactericidal antibiotics. acs.orgnih.gov

In the context of cancer therapy, the hypoxia-activated prodrug mechanism is of particular interest. The selective activation of a cytotoxic agent in the hypoxic microenvironment of tumors can enhance the therapeutic index and reduce systemic toxicity. The reduction of the nitro group leads to the formation of highly reactive species that can damage DNA and other cellular components, ultimately leading to cell death. acs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of Derivatives

Systematic SAR and SPR studies on this compound derivatives are essential for optimizing their biological activity and pharmacokinetic properties. While specific data for this exact class of derivatives is limited, general principles can be inferred from related compounds.

The position and nature of substituents on the pyridine (B92270) ring are critical determinants of activity. For instance, the presence of the electron-withdrawing nitro group at the 4-position significantly influences the electronic properties of the pyridine N-oxide ring. nih.gov This, in turn, affects the compound's reactivity, binding affinity to molecular targets, and susceptibility to enzymatic reduction.

Modification of the carboxylic acid group at the 3-position can impact the compound's solubility, membrane permeability, and ability to interact with specific binding pockets in target proteins. Esterification or amidation of this group could lead to prodrugs with altered pharmacokinetic profiles.

The N-oxide moiety is crucial for the biological activity of these compounds. acs.org It enhances the polarity of the molecule and can influence its metabolic fate. Reductive metabolism of the N-oxide to the corresponding pyridine is a possible metabolic pathway that could alter the biological activity of the compound.

Studies on other pyridine-N-oxide derivatives have shown that the introduction of different substituents can modulate their biological effects. For example, the development of various 4-substituted pyridine-N-oxides has been a strategy for preparing compounds with potential tuberculostatic properties. researchgate.net

Table 2: Key Structural Features and Their Potential Influence on Activity

| Structural Feature | Potential Influence on Biological Activity and Properties |

| 4-Nitro Group | Key for redox cycling, potential for hypoxia-activated prodrug mechanism, influences electronic properties of the ring. |

| N-Oxide Moiety | Increases polarity, potential for hydrogen bonding, can be a site for metabolic reduction. |

| 3-Carboxylic Acid Group | Affects solubility and pharmacokinetic properties, potential for forming derivatives with altered profiles. |

| Substituents on the Pyridine Ring | Can modulate binding affinity, selectivity, and metabolic stability. |

Future Directions and Emerging Research Avenues

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The advancement of organic synthesis is intrinsically linked to the development of efficient and sustainable methods for molecule construction. For 4-Nitronicotinic acid N-oxide and its parent compound, 4-nitropyridine-N-oxide, research is moving beyond traditional multi-step procedures towards more streamlined and environmentally conscious processes.

A significant development in this area is the creation of a one-step reaction method that merges the oxidation of the pyridine (B92270) ring and the subsequent nitration into a single, cohesive process. This approach represents a substantial improvement in efficiency by shortening reaction times, particularly reducing the oxidation step by as much as half. Key to this methodology is the use of a catalytic system that can include acetic anhydride, concentrated sulfuric acid, maleic anhydride, and sodium bisulfate. Furthermore, the addition of sodium nitrate (B79036) can accelerate the nitration reaction. This integrated approach not only enhances yield by over 10% compared to conventional methods but also reduces production costs.

Future research is expected to focus on refining these one-step syntheses and exploring greener alternatives. This includes the investigation of novel catalyst systems, potentially involving earth-abundant metals, and the use of photocatalysis to drive the reactions under milder conditions. Photocatalytic single-electron transfer chemistry, for example, represents a modern approach for generating reactive pyridine N-oxy radicals that can lead to new functionalization pathways. The adoption of such technologies could further enhance the sustainability profile of this compound synthesis.

Table 1: Comparison of Synthetic Methodologies for 4-Nitropyridine-N-oxide Derivatives

| Methodology | Key Features | Advantages |

| Traditional Two-Step | Separate oxidation and nitration reactions. | Well-established procedures. |

| One-Step Reaction | Combined oxidation and nitration in a single pot. | Reduced reaction time, increased yield, lower cost. |

| Photocatalytic Methods | Use of light to generate reactive intermediates. | Milder reaction conditions, potential for novel reactivity. |

Exploration of New Derivatization Chemistries

The functional groups of this compound—the carboxylic acid, the nitro group, and the N-oxide—offer multiple handles for chemical modification, making it a versatile precursor for a wide range of derivatives.

The carboxylic acid group is a primary site for derivatization. It can be readily converted into esters and amides, a process that has been demonstrated to proceed in good yields. For instance, treatment with diazomethane (B1218177) affords the corresponding methyl ester, while activation with 1-hydroxybenzotriazole (B26582) facilitates the formation of amides. These transformations are crucial for modulating the compound's solubility, reactivity, and biological activity.

The nitro group and the N-oxide moiety also present significant opportunities for derivatization. The nitro group in 4-nitropyridine-N-oxide is known to be susceptible to nucleophilic substitution, allowing it to be replaced by a variety of nucleophiles such as halides and alkoxides. This reactivity provides an excellent method for preparing a diverse array of 4-substituted pyridine-N-oxides. Furthermore, the N-oxide itself can be deoxygenated. While direct deoxygenation of this compound can be challenging, its ester and amide derivatives undergo smooth deoxygenation with reagents like phosphoryl bromide.

Emerging research is likely to explore more sophisticated derivatization strategies, including C-H activation to functionalize the pyridine ring directly, and the use of the N-oxide to direct metallation at specific positions. The development of novel catalytic systems will be crucial for achieving these transformations with high selectivity and efficiency.

Advanced Applications in Materials Science and Nanotechnology

While direct applications of this compound in materials science are still emerging, its structural motifs suggest significant potential in the creation of advanced functional materials. The presence of both a carboxylic acid and a pyridine N-oxide group makes it an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs).

MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. The judicious choice of these components allows for the tuning of pore size, shape, and functionality. Pyridine-based carboxylic acids are widely used as linkers in the construction of novel MOFs with diverse structural architectures. The N-oxide group can also participate in coordination to metal centers, offering an additional binding site that can influence the final structure and properties of the framework. MOFs derived from linkers similar to this compound could find applications in gas storage, separation, and catalysis.

Furthermore, nitro-substituted pyridine N-oxides are being investigated for their potential in developing new organic nonlinear optical (NLO) materials. NLO materials are crucial for applications in photonics and optoelectronics. The combination of a strong electron-withdrawing nitro group and the N-oxide functionality can lead to a significant redistribution of electron density within the molecule, which is a key requirement for high NLO activity. Future research will likely involve the synthesis and characterization of materials incorporating this compound to evaluate their NLO properties.

Integration with Artificial Intelligence and Machine Learning for Drug Discovery

The landscape of drug discovery is being revolutionized by the integration of artificial intelligence (AI) and machine learning (ML). These powerful computational tools can analyze vast datasets to accelerate the identification of new drug candidates, predict their properties, and optimize their structures. For a molecule like this compound, AI and ML offer several exciting avenues for future research.

Machine learning models can be trained on large databases of chemical compounds and their biological activities to predict the potential therapeutic efficacy of new derivatives of this compound. By analyzing the structural features of the molecule, these models can identify which modifications are most likely to lead to improved activity against a specific biological target. This predictive capability can significantly reduce the time and resources required for lead optimization.

Generative AI models can take this a step further by designing entirely new molecules based on the this compound scaffold. These models can generate virtual libraries of compounds with optimized properties, such as high binding affinity for a target protein and favorable pharmacokinetic profiles. This de novo drug design approach has the potential to uncover novel drug candidates that might not be conceived through traditional medicinal chemistry approaches.

Table 2: Potential AI/ML Applications in this compound Research

| AI/ML Application | Description | Potential Impact |

| Predictive Modeling | Training algorithms to predict bioactivity and toxicity of derivatives. | Faster identification of promising lead compounds. |

| De Novo Drug Design | Using generative models to create novel molecular structures. | Discovery of new drug candidates with optimized properties. |

| Retrosynthesis Planning | AI-driven tools to propose optimal synthetic routes. | More efficient and sustainable synthesis of new compounds. |

| Target Identification | Analyzing biological data to identify new potential targets for derivatives. | Expanding the therapeutic potential of the compound class. |

Q & A

Basic: What are the recommended safety protocols for handling 4-Nitronicotinic acid N-oxide in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use NIOSH/EN 166-compliant safety goggles, impermeable gloves, and protective clothing to avoid skin/eye contact. Respiratory protection (e.g., dust masks) is required during aerosol formation .

- Engineering Controls: Implement local exhaust ventilation to minimize airborne exposure. Ensure chemical fume hoods are used for synthesis or handling .

- Fire Safety: Use water spray, alcohol-resistant foam, or dry powder for fires. Avoid exposure to heat, as decomposition releases nitrogen oxides (NOx) and carbon oxides .

- Spill Management: Evacuate the area, contain spills with inert absorbents, and avoid dispersal into drains. Contaminated gloves must be disposed of per hazardous waste protocols .

Basic: Which spectroscopic methods are effective for characterizing the N-oxide functional group in this compound?

Methodological Answer:

- UV-Vis Spectrophotometry: The N→O group exhibits a characteristic absorption peak near 254 nm, confirmed by comparing spectra to oxidized nicotinic acid derivatives .

- Infrared (IR) Spectroscopy: Strong absorption bands in the 1640–1680 cm⁻¹ range confirm N-oxide formation, as seen in analogous compounds like nicotinic acid N-oxide .

- Mass Spectrometry (MS): While direct data for this compound is limited, NIST-standardized protocols for pyridine N-oxide derivatives (e.g., 4-Nitropyridine N-oxide) recommend high-resolution MS to verify molecular ions (e.g., m/z 140.1 for C₅H₄N₂O₃) .

Advanced: How can researchers resolve contradictions in reported mutagenic potential of N-oxide derivatives?

Methodological Answer:

- Ames Test Optimization: Use Salmonella typhimurium strains (e.g., TA98, TA100) with metabolic activation (S9 mix) to assess mutagenicity. For example, 2,6-Dimethylpyridine N-oxide showed no mutagenicity but exhibited antigenotoxic effects against 4-NQO-induced mutations .

- Mechanistic Studies: Investigate redox behavior—N-oxides may act as pro-oxidants or antioxidants depending on substituents. Use electron paramagnetic resonance (EPR) to detect free radical intermediates .

- Dose-Response Analysis: Test a wide concentration range (e.g., 0.1–100 µg/mL) to identify thresholds for mutagenic vs. protective effects, as seen in conflicting studies on nitroaromatic N-oxides .

Advanced: What experimental approaches are used to study the thermal decomposition pathways of this compound?

Methodological Answer:

- Thermogravimetric Analysis (TGA): Monitor mass loss under controlled heating (e.g., 25–400°C) to identify decomposition stages. Compare to N₂O₄ and NOx-generating compounds, which decompose above 150°C .

- Gas Chromatography-Mass Spectrometry (GC-MS): Trap evolved gases (e.g., NO₂, CO) during pyrolysis and match fragmentation patterns to reference libraries .

- Computational Modeling: Use density functional theory (DFT) to predict bond dissociation energies (BDEs) for nitro and N-oxide groups, which influence decomposition kinetics .

Basic: What are the key considerations in designing a synthesis protocol for this compound?

Methodological Answer:

- Oxidation Reaction Design: Use peroxomonosulfate (HSO₅⁻) in acidic aqueous media to oxidize the pyridine nitrogen. Monitor pH (optimally 2–3) and temperature (25–40°C) to maximize yield .

- Purification Steps: Employ recrystallization from ethanol/water mixtures to isolate the product. Verify purity via HPLC with UV detection (λ = 254 nm) .

- Stability Testing: Store synthesized material under inert gas (N₂/Ar) at –20°C to prevent nitro-group reduction or N-oxide decomposition .

Advanced: How can researchers address discrepancies in reported stability data for nitroaromatic N-oxides?

Methodological Answer:

- Environmental Parameter Control: Test stability under varying humidity (e.g., 30–80% RH) and light exposure (UV vs. dark), as nitro groups are photosensitive .

- Accelerated Aging Studies: Use Q10 (Arrhenius) models to extrapolate shelf life. For example, store samples at 40°C/75% RH for 6 months and compare degradation products via LC-MS .

- Cross-Validation: Compare data across orthogonal methods (e.g., TGA, DSC, and FTIR) to distinguish between thermal decomposition and hygroscopic effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.